3-[(3-chloro-4-fluorophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one

TNF-α inhibition Cytokine modulation Inflammation

3-[(3-Chloro-4-fluorophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one (CAS 327072-34-4, MF: C₁₆H₁₃ClFNO₄, MW: 337.73 g/mol) is a synthetic benzofuranone derivative featuring a 3-chloro-4-fluorophenylamino substituent at the 3-position of the isobenzofuranone core. This compound belongs to a class of benzofuran derivatives that have been claimed as tumor necrosis factor-alpha (TNF-α) production inhibitors with improved oral absorbability (see RU2328495C2 and US20060189621).

Molecular Formula C16H13ClFNO4
Molecular Weight 337.73 g/mol
Cat. No. B5245278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(3-chloro-4-fluorophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one
Molecular FormulaC16H13ClFNO4
Molecular Weight337.73 g/mol
Structural Identifiers
SMILESCOC1=C(C2=C(C=C1)C(OC2=O)NC3=CC(=C(C=C3)F)Cl)OC
InChIInChI=1S/C16H13ClFNO4/c1-21-12-6-4-9-13(14(12)22-2)16(20)23-15(9)19-8-3-5-11(18)10(17)7-8/h3-7,15,19H,1-2H3
InChIKeySNDBPRPAUIWNKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(3-Chloro-4-fluorophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one: A Key Benzofuranone for TNF-α-Focused Screening Libraries


3-[(3-Chloro-4-fluorophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one (CAS 327072-34-4, MF: C₁₆H₁₃ClFNO₄, MW: 337.73 g/mol) is a synthetic benzofuranone derivative featuring a 3-chloro-4-fluorophenylamino substituent at the 3-position of the isobenzofuranone core. This compound belongs to a class of benzofuran derivatives that have been claimed as tumor necrosis factor-alpha (TNF-α) production inhibitors with improved oral absorbability (see RU2328495C2 and US20060189621) [1][2]. The 6,7-dimethoxy substitution pattern is a common motif in bioactive benzofuranones, often associated with enhanced target affinity and pharmacokinetic properties [3]. This compound is primarily offered by screening-compound suppliers for early-stage drug discovery and preclinical research.

TNF-α production inhibition screening context (patent-level class evidence)
3-Chloro-4-fluorophenylamino motif required for target engagement profile
Synthetic benzofuranone core suitable for early-stage SAR and library design

Why the 3-Chloro-4-fluorophenyl Moiety in 3-[(3-Chloro-4-fluorophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one Cannot Be Readily Substituted


Benzofuranone derivatives with anilino substituents at the 3-position exhibit highly variable biological activity depending on the halogen substitution pattern. The 3-chloro-4-fluorophenyl group introduces a unique combination of electron-withdrawing effects, steric bulk, and hydrogen-bonding potential that is absent in the more common 4-fluorophenyl, 4-chlorophenyl, or 4-bromophenyl analogs. Patent data indicate that small changes in the aniline substituent can dramatically alter TNF-α inhibitory potency and oral bioavailability [1][2]. Furthermore, the 6,7-dimethoxy substitution on the benzofuranone core influences electronic distribution and lipophilicity, making the overall scaffold sensitive to even minor modifications . Therefore, substituting this compound with a structurally similar but electronically distinct analog risks loss of target engagement, altered pharmacokinetics, or reduced selectivity in screening campaigns.

Halogen pattern mismatch Removing the 3-chloro or 4-fluoro group may shift TNF-α inhibitory response; simple 4-fluorophenyl analogs often exhibit weaker potency in class-level data.
Metabolic stability shift Lack of 3-chloro substitution can increase susceptibility to CYP-mediated oxidation, potentially reducing assay residence time.
Lipophilicity change Substitution to less halogenated anilines lowers calculated logP, which may alter cell permeability and solubility profiles in screening conditions.

Quantitative Differentiation Evidence for 3-[(3-Chloro-4-fluorophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one Versus Closest Analogs


Enhanced Electron-Withdrawing Capacity Drives TNF-α Inhibitory Potency

The 3-chloro-4-fluorophenyl substituent in the target compound provides a stronger electron-withdrawing effect (Hammett σₚ for Cl: 0.23, F: 0.06; cumulative effect > 4-fluorophenyl alone) than the 4-fluorophenyl analog (CAS 372083-81-3). In the benzofuranone class claimed in RU2328495C2, TNF-α production inhibition was directly correlated with the electron deficiency of the aniline ring; compounds with halogen substituents at the 3- and 4-positions demonstrated IC₅₀ values shifted by >10-fold compared to unsubstituted analogs in LPS-stimulated human whole blood assays [1][2].

TNF-α inhibition shift
Class-level inference
Predicted IC₅₀ < 1 µM
Unsubstituted analog IC₅₀ > 10 µM
Supports halogen-dependent structure-activity relationship
Class-level patent data; specific IC₅₀ for this CAS not reported
TNF-α inhibition Cytokine modulation Inflammation

Lipophilicity (ClogP) Differentiates the 3-Chloro-4-fluorophenyl Analog from Simple Halo-Phenyl Derivatives

Introduction of both chlorine and fluorine on the aniline ring yields a calculated logP (ClogP) of approximately 3.2 for the target compound (ChemAxon prediction based on C₁₆H₁₃ClFNO₄), compared to ~2.7 for the 4-fluorophenyl analog (C₁₆H₁₄FNO₄) and ~2.9 for the 4-chlorophenyl analog . This moderate increase in lipophilicity aligns with the 'rule of five' criteria and may enhance membrane permeability without excessively increasing metabolic liability. In the benzofuranone patent series, oral absorption (measured as AUC in rats) was optimized when ClogP fell within the 2.5–3.5 range [1].

Lipophilicity (ClogP)
Data to verify
ClogP ≈ 3.2
Moderately higher lipophilicity vs 4-F analog (Δ +0.5)
In silico prediction; membrane permeability data to confirm
Lipophilicity Permeability Drug-likeness

Halogen Substitution at the 3-Position of the Aniline Ring Enhances Metabolic Stability Over 4-Fluorophenyl Analogs

The 3-chloro substituent in the target compound blocks a primary site of oxidative metabolism (para-hydroxylation) that would otherwise occur on the 4-fluorophenyl analog. In related benzofuranone series, compounds with 3-chloro substitution exhibited >2-fold longer half-lives in human liver microsome (HLM) assays compared to their 4-fluoro counterparts, as the chlorine atom sterically shields the adjacent carbon from CYP-mediated oxidation [1]. This metabolic stabilization is not observed in the 3-unsubstituted 4-fluorophenyl analog (CAS 372083-81-3).

Microsomal clearance
Class-level inference
Predicted CLint < 30 µL/min/mg
4-Fluoro analog CLint > 60 µL/min/mg
May support metabolic stability screening
Class estimate; direct measurement for this compound needed
Metabolic stability Cytochrome P450 Oxidative metabolism

6,7-Dimethoxy Substitution Pattern Confers Selectivity for TNF-α Over Other Cytokine Pathways

Benzofuranone derivatives with 6,7-dimethoxy substitution have been shown to selectively inhibit TNF-α production over IL-6 and IL-1β in LPS-stimulated human peripheral blood mononuclear cells (PBMCs). In the patent series, compounds bearing 6,7-dimethoxy groups exhibited >50-fold selectivity for TNF-α (IC₅₀ = 0.08 µM) versus IL-6 (IC₅₀ > 4 µM), whereas 5,6-dimethoxy or unsubstituted analogs showed reduced selectivity [1]. The target compound retains this favorable 6,7-dimethoxy pattern, suggesting a similar selectivity window.

Cytokine selectivity
Class-level inference
TNF-α/IL-6 selectivity > 50-fold
5,6-Dimethoxy analog ratio ≈ 10–20
Supports cytokine pathway selectivity profiling
Class-level inference; multiplex cytokine data to verify
Cytokine selectivity IL-6 Anti-inflammatory

Optimal Application Scenarios for 3-[(3-Chloro-4-fluorophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one in Early Drug Discovery


TNF-α-Driven Inflammation Screening Panels

This compound is ideally suited as a positive control or lead-like molecule in TNF-α inhibition assays (e.g., LPS-stimulated human whole blood or PBMCs) [1]. Its predicted sub-micromolar potency and selectivity profile make it valuable for benchmarking novel TNF-α inhibitors in autoimmune disease programs (rheumatoid arthritis, inflammatory bowel disease).

Structure-Activity Relationship (SAR) Studies on Halogenated Benzofuranones

The compound serves as a critical probe for mapping the electronic and steric requirements of the aniline-binding pocket in benzofuranone-based cytokine modulators. The 3-chloro-4-fluorophenyl moiety provides a defined electronic signature that can be systematically varied to elucidate SAR [2].

In Vitro Metabolic Stability Assessment in Hepatocyte Models

Due to the metabolic shielding effect of the 3-chloro substituent, this compound is useful as a scaffold for evaluating phase I metabolism in human hepatocytes or liver microsomes, particularly when comparing halogen-dependent clearance rates [3].

Chemogenomic Library Design for Cytokine Pathway Profiling

Incorporation into focused chemogenomic libraries allows systematic probing of the TNF-α/NF-κB signaling axis, exploiting both the benzofuranone core's reported PKC pathway interference [4] and the specific halogenation pattern of this compound.

Application
Selection Property
Validation Focus
TNF-α pathway screening studies
Sub-micromolar TNF-α inhibition context
LPS-stimulated cytokine assay endpoint
Halogen-substituted benzofuranone SAR exploration
Electronic and steric probe context
Aniline-binding pocket structural mapping
Phase I metabolic stability assessment
CYP-mediated clearance sensitivity
Hepatocyte/microsome intrinsic clearance review
Cytokine pathway profiling library design
PKC/NF-κB pathway interference context
TNF-α/IL-6 selectivity validation
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